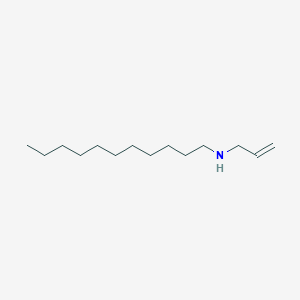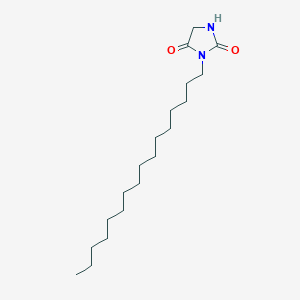
3-Hexadecylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexadecylimidazolidine-2,4-dione is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties. The presence of the hexadecyl group in the structure enhances its lipophilicity, making it a potential candidate for various applications in medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecylimidazolidine-2,4-dione can be achieved through multiple synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base to form the desired product . Another method is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with ammonium carbonate and potassium cyanide . These reactions typically require controlled temperatures and specific solvents to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Hexadecylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazolidine compounds .
科学的研究の応用
3-Hexadecylimidazolidine-2,4-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hexadecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity and leading to various biological effects. The compound’s lipophilicity allows it to interact with cell membranes and influence cellular processes .
類似化合物との比較
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2,4-dione: Exhibits antidiabetic and anti-inflammatory activities.
Imidazole-2-thione: Used in the treatment of various infections and as a precursor for other bioactive compounds.
Uniqueness
3-Hexadecylimidazolidine-2,4-dione stands out due to its unique hexadecyl group, which enhances its lipophilicity and potential for membrane interactions. This structural feature differentiates it from other imidazolidine derivatives and contributes to its distinct pharmacological profile .
特性
CAS番号 |
124436-13-1 |
|---|---|
分子式 |
C19H36N2O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
3-hexadecylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(22)17-20-19(21)23/h2-17H2,1H3,(H,20,23) |
InChIキー |
FKZRVZJSJLPNMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C(=O)CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


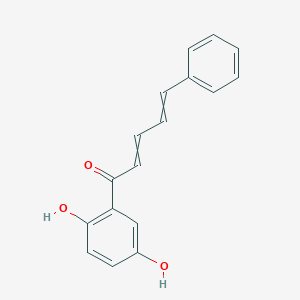
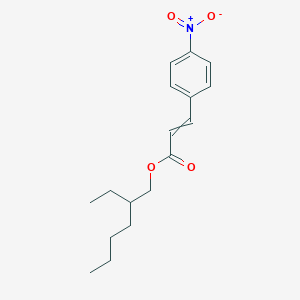
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
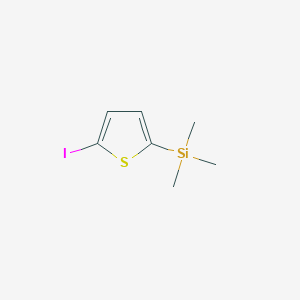
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
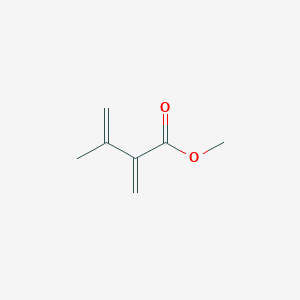
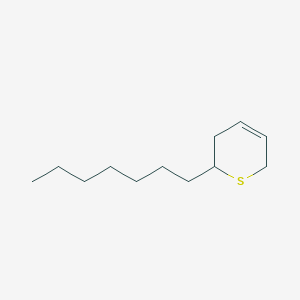
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
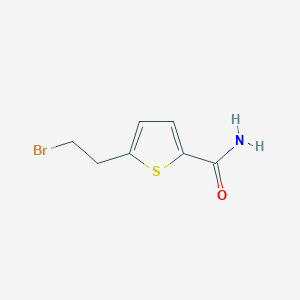
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
